Strategic Utilization of 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene in Advanced Organic Synthesis
Strategic Utilization of 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene in Advanced Organic Synthesis
This guide serves as a technical directive for the application of 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene (CAS: 2158298-51-0). It is designed for medicinal chemists and process engineers requiring high-fidelity control over hydroquinone-derived scaffolds.
Executive Summary: The "Masked" Hydroquinone Advantage
In complex molecule synthesis—particularly for KRas G12C inhibitors and polycyclic natural products —the differentiation of oxygenated arene positions is critical.
2-Bromo-1-methoxy-4-(methoxymethoxy)benzene (hereafter Compound A ) serves as a bifunctional linchpin. It presents three distinct chemical handles:
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C1-Methoxy: A robust, electron-donating directing group (stable).
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C4-MOM Ether: A semi-labile protecting group (stable to base/nucleophiles, cleaved by acid).
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C2-Bromide: A reactive site for cross-coupling or lithiation.
Why this molecule? Unlike simple dibromo- or dimethoxy-benzenes, Compound A allows for orthogonal functionalization . You can couple the bromide (Step 1), modify the resulting scaffold, and selectively deprotect the C4-phenol (Step 2) without affecting the C1-methoxy group. This is the "hydroquinone differentiation" strategy essential for modern drug discovery.
Chemical Profile & Stability Matrix
| Property | Specification |
| IUPAC Name | 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene |
| CAS Number | 2158298-51-0 |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Appearance | Colorless to pale yellow oil (often crystallizes upon cooling) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| Stability | Stable to: Bases (K₂CO₃, Cs₂CO₃), Nucleophiles (RLi, RMgX), Reducing agents.Unstable to: Lewis Acids (BBr₃), Strong Brønsted Acids (HCl, TFA).[1][2] |
Critical Synthetic Workflows
Synthesis of the Core Scaffold
Rationale: Commercial availability can be sporadic. In-house synthesis is scalable and cost-effective. We utilize a bromination-protection sequence starting from 4-methoxyphenol.[3][4][5][6]
Protocol 1: Regioselective Bromination & Protection
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Bromination: Treat 4-methoxyphenol with Br₂ (1.05 equiv) in CHCl₃ at 0°C. The -OH and -OMe groups direct ortho- to themselves. Due to sterics and electronics, the major product is 2-bromo-4-methoxyphenol .
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MOM Protection:
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Reagents: MOM-Cl (Methoxymethyl chloride), DIPEA (N,N-Diisopropylethylamine).
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Solvent: DCM (Dichloromethane).
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Conditions: 0°C to RT, 4 hours.
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Purification: Silica gel chromatography (Hexane/EtOAc).
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Safety Note: MOM-Cl is a carcinogen. Use strictly in a fume hood. An alternative is to use dimethoxymethane with P₂O₅, though yields vary.
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Application: Synthesis of Biaryl Intermediates (e.g., KRas G12C Inhibitors). Mechanism: The MOM group remains intact, preventing catalyst poisoning by the free phenol.
Protocol 2: Suzuki Coupling Conditions
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Substrate: Compound A (1.0 equiv).[7]
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Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv).
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
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Base: K₂CO₃ (3.0 equiv, 2M aqueous).
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Solvent: 1,4-Dioxane (degassed).
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Temp: 90°C, 12-16 hours.
Visualizing the Pathway:
Caption: Figure 1. The Suzuki-Miyaura workflow utilizing Compound A to generate functionalized biaryl phenols.
Module B: Lithiation and Electrophile Trapping
Application: Synthesis of benzaldehydes or benzyl alcohols. Rationale: The bromine atom undergoes rapid Lithium-Halogen exchange. The MOM group coordinates Li, stabilizing the intermediate (Directed Ortho Metalation - DOM effect).
Protocol 3: Low-Temperature Lithiation
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Setup: Flame-dried flask, Argon atmosphere.
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Exchange: Dissolve Compound A in dry THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min.
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Trapping: Add electrophile (e.g., DMF for aldehyde, Acetone for alcohol).
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Quench: Sat. NH₄Cl.
Case Study: KRas G12C Inhibitor Synthesis
Recent patent literature (e.g., US20180072723A1, AU2018369759) highlights the utility of Compound A in synthesizing atropisomeric biaryls used to target the KRas G12C switch II pocket.
The Logic:
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Compound A is coupled to a heterocyclic core (e.g., a quinazoline or pyridopyrimidine).
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The MOM group shields the oxygen during the harsh coupling conditions.
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Late-Stage Deprotection: The MOM group is removed in the final step to reveal a phenol. This phenol often participates in a critical H-bond interaction within the protein pocket or serves as a handle for attaching an acrylamide "warhead" (via O-alkylation) that covalently binds to the mutant Cysteine-12.
Comparative Deprotection Metrics:
| Reagent | Conditions | Outcome for Compound A Derivatives |
| 6M HCl | THF/MeOH, 60°C | Fast. Cleaves MOM. Risk of ether hydrolysis if prolonged. |
| TFA | DCM, 0°C | Moderate. Good for acid-sensitive substrates. |
| p-TsOH | MeOH, Reflux | Excellent. Standard for industrial scale. High yield. |
| BBr₃ | DCM, -78°C | Avoid. Will cleave BOTH MOM and Methyl ether (C1). |
Mandatory Visualization: The Orthogonal Strategy
The following diagram illustrates the "Orthogonal Protection" concept, distinguishing why Compound A is superior to generic dibromobenzenes.
Caption: Figure 2. Orthogonal processing of Compound A. Note that the C1-Methoxy group remains stable while the C4-MOM group is manipulated.
References
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Synthesis of KRas G12C Inhibitors. Google Patents. US20180072723A1.[2] Available at:
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Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene (General Aryl Ether Synthesis). ResearchGate. Available at: [Link]
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Visible-light photoredox catalysis enabled bromination of phenols. National Institutes of Health (PMC). Available at: [Link]
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Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. US10689377B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
- 2. US20180072723A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. rsc.org [rsc.org]
